Lipophilicity (LogP) Comparison: 2,4-Dimethyl vs. 2,6-Dimethyl and 2,5-Dimethyl Isomers
The 2,4-dimethyl substitution pattern on the phenoxy ring of 4-[(2,4-Dimethylphenoxy)methyl]benzoic acid confers a calculated lipophilicity (XLogP3) of 3.8 [1]. This is distinct from the 2,6-dimethyl isomer, which has a computed XLogP3 value of 3.8 [2]. While the values are the same, the difference in substitution pattern (2,4 vs 2,6) leads to different InChIKeys (BBTKLRFROISVMD-UHFFFAOYSA-N vs BESKEYBHECGTNW-UHFFFAOYSA-N) and distinct molecular shapes due to steric hindrance, which can be crucial for target binding and molecular recognition [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | 4-[(2,6-Dimethylphenoxy)methyl]benzoic acid (XLogP3 = 3.8) |
| Quantified Difference | 0.0 (identical predicted value) |
| Conditions | Computed by PubChem (XLogP3 3.0 algorithm) |
Why This Matters
While the predicted logP is identical, the distinct steric profile from different methyl group positions is a critical differentiating factor for molecular docking, target selectivity, and the resulting bioactivity of any derived compound.
- [1] PubChem. (2025). Computed Properties for CID: 7017095 (2,4-isomer). National Library of Medicine. View Source
- [2] PubChem. (2025). Computed Properties for 4-[(2,6-Dimethylphenoxy)methyl]benzoic acid. National Library of Medicine. View Source
